molecular formula C9H11Cl2N B1597050 (3,5-Dichloro-phenyl)-isopropyl-amine CAS No. 42266-17-1

(3,5-Dichloro-phenyl)-isopropyl-amine

Cat. No.: B1597050
CAS No.: 42266-17-1
M. Wt: 204.09 g/mol
InChI Key: LUPDEXKZPAZZDA-UHFFFAOYSA-N
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Description

(3,5-Dichloro-phenyl)-isopropyl-amine is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-phenyl)-isopropyl-amine typically involves the reaction of 3,5-dichlorobenzaldehyde with isopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods often focus on minimizing waste and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-phenyl)-isopropyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3,5-Dichloro-phenyl)-isopropyl-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders, is ongoing.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-phenyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it can bind to enzyme active sites, altering their activity and affecting biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichloro-phenyl)-methyl-amine
  • (3,5-Dichloro-phenyl)-ethyl-amine
  • (3,5-Dichloro-phenyl)-propyl-amine

Uniqueness

(3,5-Dichloro-phenyl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group. This structural configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dichloro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPDEXKZPAZZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374203
Record name (3,5-Dichloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42266-17-1
Record name (3,5-Dichloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42266-17-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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